molecular formula C9H7F3O2 B13896366 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol

7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol

Cat. No.: B13896366
M. Wt: 204.15 g/mol
InChI Key: ZHRYCVCASICONT-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol is a dihydrobenzofuran derivative, a privileged scaffold in medicinal chemistry and drug discovery. The benzofuran core is ubiquitous in nature and is recognized for its wide spectrum of potent biological activities . This compound features a benzofuran ring system fused with a tetrahydrofuran ring and a chiral center at the 3-position, making it a valuable intermediate for the synthesis of complex molecules . The presence of the trifluoromethyl (CF3) group at the 7-position is a key structural feature, as this moiety is known to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules . Compounds based on the 2,3-dihydrobenzofuran structure are prevalent in many natural products and synthetic pharmaceutical compounds, exhibiting a broad spectrum of pharmacological properties such as antibacterial, antidepressive, anti-inflammatory, and anti-influenza activities . Researchers utilize this chiral building block in various applications, including as a precursor in the development of serotonin (5-HT2C) agonists , and in the synthesis of other complex heterocyclic systems through reactions such as the intramolecular Oxa-Mannich reaction . As a key intermediate, it facilitates the exploration of new therapeutic agents in areas like oncology, neurology, and infectious diseases . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)6-3-1-2-5-7(13)4-14-8(5)6/h1-3,7,13H,4H2

InChI Key

ZHRYCVCASICONT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced using specialized trifluoromethylating agents such as Umemoto's reagent or Togni's reagent. These reagents enable the selective introduction of the trifluoromethyl substituent onto aromatic or heterocyclic frameworks under mild conditions.

For this compound, the trifluoromethyl group is introduced at the 7-position of the benzofuran ring, which corresponds to the para position relative to the oxygen in the benzofuran system. The use of electrophilic trifluoromethylating agents facilitates this regioselective substitution.

Cyclization Strategies

One effective synthetic route involves the cyclization of appropriately substituted phenol derivatives or 3-hydroxy-2-pyrones with nitroalkenes bearing ester or trifluoromethyl groups. The reaction proceeds via a Diels–Alder cycloaddition, followed by elimination and ring closure to form benzofuranones. These benzofuranones can then be converted to the corresponding benzofurans by reduction or other functional group transformations.

A representative reaction sequence is as follows:

  • Step 1: Reaction of 3-hydroxy-2-pyrone with a nitroalkene bearing a trifluoromethyl substituent.
  • Step 2: Diels–Alder cycloaddition forming an intermediate adduct.
  • Step 3: Elimination of nitrous acid to yield a phenol intermediate.
  • Step 4: Acid-catalyzed cyclization to form the benzofuranone.
  • Step 5: Conversion of benzofuranone to the dihydrobenzofuran-3-ol via reduction or hydrolysis.

This method provides high regioselectivity, allowing precise placement of the trifluoromethyl group at the desired position on the benzofuran ring.

Experimental Conditions and Optimization

The preparation of benzofuranones and their conversion to benzofurans, including trifluoromethyl-substituted derivatives, has been optimized using various Lewis acids and protic acids.

Entry Catalyst(s) Temperature (°C) Time (h) Yield (%) of Benzofuranone
1 Aluminum chloride (10 mol %) 150 24 45
2 Aluminum chloride + Trifluoroacetic acid (20 mol %) 120 20 64
3 Boronic acid + Trifluoroacetic acid (20 mol %) 120 20 55
4 Boron trifluoride etherate 120 6 52
5 Aluminum chloride + p-Toluenesulfonic acid (20 mol%) 120 6 33

Table 1: Selected optimization data for benzofuranone synthesis.

The combination of aluminum chloride and trifluoroacetic acid at 120 °C for 20 hours was found to be optimal, yielding 64% of the benzofuranone intermediate, which can then be converted to the target benzofuran-3-ol.

Conversion of Benzofuranones to 2,3-Dihydro-1-benzofuran-3-ols

Benzofuranones synthesized via the above methods can be transformed into 2,3-dihydro-1-benzofuran-3-ols through reduction or hydrolysis. Common reagents include:

These transformations preserve the trifluoromethyl substituent, ensuring the final compound retains its desired functional groups and stereochemistry.

Summary of Key Research Findings

  • The trifluoromethyl group is introduced regioselectively using electrophilic trifluoromethylation reagents such as Umemoto's or Togni's reagents.
  • Regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes bearing trifluoromethyl groups is a robust method to access substituted benzofurans.
  • Optimal reaction conditions involve Lewis acid catalysis (AlCl3) combined with a protic acid (TFA) at moderate temperatures.
  • Benzofuranones serve as versatile intermediates that can be converted into 2,3-dihydro-1-benzofuran-3-ols by reduction or hydrolysis.
  • The methodologies allow for high regioselectivity and yields, with tolerance to various substitution patterns on the benzofuran ring.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various trifluoromethylated derivatives, which can be further utilized in different applications .

Scientific Research Applications

7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by blocking their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol, highlighting differences in substituents, properties, and applications:

Compound Name Substituents Key Features Applications/Findings References
This compound -CF₃ (C7), -OH (C3) High lipophilicity, hydrogen-bonding capability Potential lead for drug discovery (e.g., CNS or antimicrobial agents)
2,3-Dihydro-2,2-dimethylbenzofuran-3,7-diol -OH (C3, C7), -CH₃ (C2) Dual hydroxyl groups; carbofuran metabolite Studied as a pesticide degradation product; lower metabolic stability
2,5,7-Trimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran -SO₂C₆H₄CH₃ (C3), -CH₃ (C2, C5, C7) Electron-withdrawing sulfonyl group; crystalline structure Structural studies via X-ray diffraction; sulfonyl group enhances binding affinity
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid -F (C5), -SCH₃ (C3), -CH₂COOH (C2) Fluorine enhances metabolic stability; carboxylic acid for solubility Antimicrobial activity; forms hydrogen-bonded dimers in crystal lattice
EP 4,374,877 A2 (Example 427) -CF₃ (multiple positions), diazaspiro core Complex spirocyclic structure with multiple -CF₃ groups Patent compound with antiviral or anticancer potential; high molecular weight (~775 g/mol)

Structural and Functional Insights :

Electron-Withdrawing Effects: The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to -CH₃ (as in 2,3-dihydro-2,2-dimethylbenzofuran-3,7-diol) or -SCH₃ (as in the acetic acid derivative). Sulfonyl groups (e.g., in 2,5,7-trimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran) offer even greater electron withdrawal but reduce solubility due to increased polarity .

Hydrogen Bonding and Solubility: The hydroxyl group at C3 enables hydrogen bonding, improving aqueous solubility compared to non-polar analogs like 2,5,7-trimethyl derivatives. However, the -CF₃ group counterbalances this by increasing lipophilicity, which may limit bioavailability .

Metabolic Stability: Fluorine or -CF₃ substituents (as in the target compound and EP 4,374,877 derivatives) enhance resistance to oxidative metabolism compared to non-fluorinated analogs. This is critical for drug candidates requiring prolonged half-lives .

Biological Activity :

  • The acetic acid derivative () exhibits antimicrobial activity, likely due to its carboxylic acid group facilitating membrane disruption. In contrast, the target compound’s -CF₃ and -OH groups may favor interactions with enzymes or receptors .
  • EP 4,374,877 compounds (–4) demonstrate the utility of -CF₃ in complex scaffolds for high-potency therapeutics, though their size may limit drug-likeness .

Biological Activity

7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-ol, with the CAS number 1261554-48-6, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzofuran core substituted with a trifluoromethyl group. This unique substitution pattern is believed to enhance its biological activity by influencing its interaction with biological targets.

Structure

PropertyValue
Molecular FormulaC10H9F3O2
Molecular Weight224.17 g/mol
CAS Number1261554-48-6

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.

A study highlighted the synthesis of benzofuran derivatives that displayed cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 2.20 μM to 5.86 μM, indicating potent anticancer activity .

Antibacterial and Antiviral Properties

Benzofuran compounds are also noted for their antibacterial and antiviral activities. Research indicates that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, some benzofuran derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Moreover, novel benzofuran compounds have been identified with antiviral properties against viruses such as hepatitis C. These findings suggest that this compound could potentially serve as a lead compound for developing new antiviral agents .

The mechanism of action for the biological activities of benzofuran derivatives often involves the modulation of key signaling pathways in cancer cells and the disruption of bacterial cell wall synthesis. For instance, some studies have indicated that these compounds can induce apoptosis in cancer cells by activating caspase pathways .

Study 1: Anticancer Efficacy

In a controlled study on the anticancer efficacy of various benzofuran derivatives, researchers found that one compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells while showing significantly less toxicity towards non-cancerous MCF10A cells . This selectivity suggests a favorable therapeutic window for potential drug development.

Study 2: Antibacterial Activity

Another study evaluated the antibacterial properties of several benzofuran derivatives against common pathogens. The results indicated that certain compounds exhibited inhibition zones greater than 20 mm against S. aureus and E. coli, demonstrating their potential as antimicrobial agents .

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